1-Phenylmethyl-1h-indole-2-methanol

Description

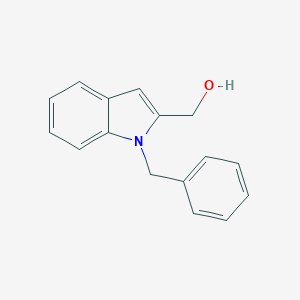

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylindol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSXDYXHCJWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597011 | |

| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187264-03-5 | |

| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 1-Phenylmethyl-1H-indole-2-methanol

[1]

Executive Summary

Compound: 1-Phenylmethyl-1H-indole-2-methanol Synonyms: 1-Benzyl-1H-indole-2-methanol; (1-Benzyl-1H-indol-2-yl)methanol CAS: 14709-24-1[1]

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-Phenylmethyl-1H-indole-2-methanol. As a key intermediate in the synthesis of mitomycin analogs and indole-based alkaloids, understanding its solvation thermodynamics is critical for optimizing reaction yields and purification protocols.[1]

The molecule exhibits a lipophilic-amphiphilic profile . The bulky

Part 1: Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure.[1]

Structural Analysis

The molecule consists of three distinct domains that dictate its interaction with solvents:

-

Domain A (Lipophilic Core): The indole ring system fused with the

-benzyl group creates a large planar, hydrophobic surface area.[1] This significantly increases the -

Domain B (H-Bond Donor/Acceptor): The C2-methanol group (

) acts as the primary "handle" for polar solvents.[1] It can donate and accept hydrogen bonds, making the compound soluble in alcohols and polar aprotic solvents.[1] -

Domain C (Steric Bulk): The benzyl group at the

position disrupts the crystal lattice packing energy relative to

Solvation Mechanism

-

In Chlorinated Solvents (DCM, Chloroform): Solubility is driven by London dispersion forces and dipole-induced dipole interactions.[1] The electron-rich

-systems of the indole and benzyl rings interact favorably with the polarized chlorine atoms.[1] -

In Polar Aprotic Solvents (DMSO, DMF): These solvents disrupt the intermolecular hydrogen bonding of the crystal lattice by acting as strong H-bond acceptors for the hydroxyl group, while their non-polar regions solvate the aromatic rings.[1]

-

In Protic Solvents (MeOH, EtOH): Solubility is temperature-dependent.[1] At room temperature, the hydrophobic effect of the benzyl group competes with the hydration of the alcohol group.[1] Upon heating, the lattice energy is overcome, allowing the alcohol solvent to solvate the

group, making these excellent recrystallization solvents.[1]

Part 2: Solubility Tier List & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic capability to solvate 1-Phenylmethyl-1H-indole-2-methanol at

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary reaction media; stock solution preparation for bioassays.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction solvent; chromatography mobile phase; transport solvent.[1] |

| Esters/Ethers | Ethyl Acetate, THF, Dioxane | Good (20–50 mg/mL) | Work-up extraction; crystallization solvent (often mixed with hexane).[1] |

| Lower Alcohols | Methanol, Ethanol, Isopropanol | Moderate (5–20 mg/mL) | Recrystallization: High solubility at boiling point, low at |

| Non-Polar | Hexane, Heptane, Toluene | Low/Poor (<1 mg/mL) | Anti-solvent: Used to precipitate the compound from EtOAc or DCM.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Insoluble (<0.01 mg/mL) | Wash solvent to remove inorganic salts; requires co-solvent (e.g., 10% DMSO) for biological testing.[1] |

Critical Note: While diethyl ether is a common extraction solvent, 1-Phenylmethyl-1H-indole-2-methanol may exhibit lower solubility in cold ether compared to ethyl acetate.[1] Ensure the ether is warm or use a continuous extraction method if the compound precipitates.[1]

Part 3: Experimental Determination Protocol

Since solubility can vary based on crystal polymorphs and purity, empirical determination is required for GMP/GLP applications.[1] The following protocol is a self-validating system using the Saturation Shake-Flask Method .

Workflow Diagram

Figure 1: Step-by-step workflow for thermodynamic solubility determination. The "Validation Check" loop ensures the solution is truly saturated.

Detailed Methodology

-

Preparation: Place 20 mg of 1-Phenylmethyl-1H-indole-2-methanol into a 4 mL amber glass vial (to prevent photodegradation of the indole moiety).

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration: Agitate at 25°C for 24 hours using a thermomixer or orbital shaker.

-

Phase Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (PTFE is resistant to aggressive organic solvents).

-

Caution: Pre-saturate the filter with a small volume of the supernatant to prevent adsorption losses.[1]

-

-

Quantification: Dilute an aliquot of the filtrate (e.g., 10 µL) into 990 µL of Acetonitrile/Water (50:50). Analyze via HPLC-UV at 280 nm (characteristic indole absorption).[1]

-

Calculation:

Part 4: Practical Applications in Synthesis & Purification[1]

Recrystallization Strategy

The high temperature coefficient of solubility in alcohols makes them ideal for purification.[1]

-

Procedure: Dissolve the crude material in boiling ethanol. If particulates remain, hot filter.[1] Allow the solution to cool slowly to room temperature, then to 4°C. The

-benzyl group aids in forming well-defined crystals.[1] -

Alternative (Two-Solvent System): Dissolve in minimum Ethyl Acetate (good solubility), then slowly add Hexane (poor solubility) until turbidity persists.[1] Heat to clear, then cool.

Reaction Media Selection

-

Nucleophilic Substitutions: Use DMF or DMSO .[1] These dissolve the indole completely and enhance the nucleophilicity of attacking species.[1]

-

Reductions (e.g., LiAlH4): Use THF or Diethyl Ether .[1] Ensure the ether is anhydrous.[1] The compound is soluble enough in THF to facilitate smooth reduction of the precursor ester or aldehyde.[1]

Mechanistic Diagram: Solvation Interactions[1]

Figure 2: Mechanistic breakdown of how different functional groups on the molecule interact with specific solvent classes.[1]

References

-

National Toxicology Program. (1990).[1][2] Solubility of Organic and Inorganic Chemicals in Selected Solvents.[1][2] NTIS.[1]

-

Organic Syntheses. (1977).[1] 1-Benzylindole.[1][3][4][5][6][7] Org.[1][2][5][8] Synth. 56, 8. (Demonstrates solubility in DMSO/Ether during synthesis).

-

BenchChem. (2025).[1][4][5] Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.[1][4][5] (Detailed protocol utilizing Methanol and Ethyl Acetate for extraction/purification of benzyl-indole derivatives). [1]

-

PubChem. (2025).[1][9] 1H-Indole-2-methanol, 1-(phenylmethyl)-.[1][10] CID 10886675.[1] [1]

-

Royal Society of Chemistry. (2016).[1] On the positional and orientational order of water and methanol around indole.[1][11] Phys.[1][4][12] Chem. Chem. Phys.[1][12] (Explains the microscopic origin of indole solubility in methanol vs water).

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. ntrl.ntis.gov [ntrl.ntis.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 8. CAS 16096-33-6: 1-PHENYL-1H-INDOLE | CymitQuimica [cymitquimica.com]

- 9. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-PHENYLMETHYL-1H-INDOLE-2-METHANOL | 187264-03-5 [chemicalbook.com]

- 11. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. upcommons.upc.edu [upcommons.upc.edu]

biological activity of 1-Phenylmethyl-1h-indole-2-methanol derivatives

A Technical Guide to the Biological Activities of 1-Phenylmethyl-1H-indole-2-methanol Derivatives

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[1][2][3] Among its many variations, derivatives of 1-phenylmethyl-1H-indole-2-methanol represent a particularly promising scaffold. The strategic placement of a phenylmethyl (benzyl) group at the N-1 position often enhances biological efficacy and allows for fine-tuning of molecular properties.[4][5] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols for researchers and drug development professionals.

The 1-Phenylmethyl-1H-indole Scaffold: A Privileged Structure

The indole ring is a bicyclic aromatic heterocycle that serves as a fundamental building block for numerous biologically active compounds, including the neurotransmitter serotonin and anti-cancer alkaloids like vinblastine.[3] Its unique electronic properties and rigid structure make it an ideal platform for interacting with a wide array of biological targets.

The introduction of a phenylmethyl (benzyl) group at the N-1 position is a critical modification that imparts several advantageous features:

-

Enhanced Lipophilicity: The benzyl group increases the molecule's ability to cross cellular membranes.

-

Steric Influence: It provides a three-dimensional framework that can be optimized for specific receptor binding pockets.

-

Modulation of Activity: Studies have shown that N-1 benzylation can significantly increase the potency and selectivity of indole-based compounds compared to their unsubstituted counterparts.[4][5]

The addition of a methanol group at the C-2 position provides a key site for further functionalization, allowing for the synthesis of diverse chemical libraries to explore structure-activity relationships (SAR).

Synthetic Strategies: Building the Core

The synthesis of 1-phenylmethyl-1H-indole-2-methanol derivatives can be achieved through several established routes. A common and versatile approach involves a multi-step sequence starting from commercially available indole or its precursors. The Fischer indole synthesis is a classic method for forming the indole core itself.[6] A generalized workflow for creating the target scaffold is outlined below.

Caption: A generalized workflow for synthesizing the target derivatives.

Potent Anticancer Activity

Derivatives of the 1-phenylmethyl-1H-indole scaffold have demonstrated significant cytotoxicity against a range of human cancer cell lines through diverse mechanisms of action.

Mechanisms of Antineoplastic Action

-

Kinase Inhibition: Certain indole derivatives have been developed as dual inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Src kinase. The cooperation between these two kinases is linked to more aggressive phenotypes in various tumors, and their dual inhibition can induce apoptosis and delay chemotherapy resistance.[7] One study identified a compound that strongly inhibited Src kinase with an IC50 of 0.002 µM and also showed efficacy against EGFR.[7]

-

Modulation of Apoptosis: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, making them prime targets for cancer therapy.[8] Novel indole-based compounds have been designed as Bcl-2 inhibitors, demonstrating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. One promising compound, U2, exhibited a Bcl-2 inhibition IC50 of 1.2 ± 0.02 µM and was shown to induce significant apoptosis and cell cycle arrest at the G1/S phase.[8]

-

Disruption of Microtubule Dynamics: The cytoskeleton, particularly tubulin, is a validated target for anticancer drugs. Indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[2] Structure-activity relationship studies have revealed that N-1 methylation can enhance anti-tubulin activity by as much as 60-fold compared to unsubstituted analogs.[2]

-

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer, controlling cell proliferation, survival, and growth. 1-Benzyl-indole derivatives have been shown to modulate these pathways, representing a key strategy in cancer therapy.[9]

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.[9]

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Indolemethane Derivative (1k) | DU-145 (Prostate) | 1.09 ± 0.92 | [10] |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 ± 0.02 | [8] |

| Substituted Carbohydrazide (4e) | A549 (Lung) | ~2 | [3] |

| Substituted Carbohydrazide (4e) | HCT (Colon) | ~2 | [3] |

| Quinoxaline Derivative (12a) | Ovarian Cancer Xenograft | 100% Tumor Suppression | [11] |

| Indole-linked Aryl Hetero (13) | Various Cancer Lines | 0.002 - 0.011 | [2] |

Broad-Spectrum Antimicrobial Activity

In an era of growing antimicrobial resistance, the development of novel anti-infective agents is critical. 1-Phenylmethyl-1H-indole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.

Spectrum of Activity

-

Gram-Positive Bacteria: Derivatives have shown high efficacy against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus cereus.[11][12][13]

-

Gram-Negative Bacteria: Potent activity has been recorded against Pseudomonas aeruginosa and Escherichia coli.[11][12][14]

-

Fungi: Several compounds are highly active against opportunistic fungal pathogens like Candida albicans and Candida krusei.[11][12][13]

Key Antimicrobial Derivatives

Studies have shown that attaching other heterocyclic systems, such as quinoxaline, to the indole-3-position can yield highly potent antimicrobial agents.[11][12] For instance, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were identified as some of the most active compounds against P. aeruginosa, B. cereus, and S. aureus.[11][12] Furthermore, indole derivatives incorporating a 1,2,4-triazole moiety show promising activity, with one compound demonstrating a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against both bacterial and fungal strains.[13]

Quantitative Antimicrobial Data (MIC)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-Triazole Derivative (3d) | S. aureus | 3.125 | [13] |

| Indole-Triazole Derivative (3d) | MRSA | 3.125 | [13] |

| Indole-Triazole Derivative (3d) | C. krusei | 3.125 | [13] |

| Multi-halogenated Indole (#34) | S. aureus | 20 | [15] |

| Multi-halogenated Indole (#13) | S. aureus | 30 | [15] |

Potent Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Indole derivatives have been investigated for their ability to mitigate the inflammatory response.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the production of key pro-inflammatory mediators. In cellular models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indole-based derivatives have been shown to potently inhibit the release of:

-

Nitric Oxide (NO)

-

Interleukin-6 (IL-6)

-

Tumor Necrosis Factor-alpha (TNF-α)[16]

One indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) exhibited strong inhibition of NO, IL-6, and TNF-α with IC50 values of 10.992 µM, 2.294 µM, and 12.901 µM, respectively.[16]

In vivo studies using animal models like carrageenan-induced paw edema and xylene-induced ear edema further validate these effects, showing a significant, dose-dependent reduction in inflammation and edema.[17][18]

Key Experimental Protocols

The following protocols are generalized methodologies based on established practices in the field for the synthesis and evaluation of 1-phenylmethyl-1H-indole derivatives.

Synthesis of 1-Benzyl-1H-indole-3-carboxaldehyde[9]

This protocol serves as a foundational step for creating many advanced derivatives.

-

Dissolution: Dissolve indole-3-carboxaldehyde (1.0 eq) in dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

-

Alkylation: Add benzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from methanol to obtain the pure compound.

In Vitro Cytotoxicity Assessment (MTT Assay)[9]

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Caption: A standard workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[17][19]

This is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimate Wistar albino rats to laboratory conditions for one week.

-

Grouping: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the indole derivative.

-

Compound Administration: Administer the test compounds and control drugs orally.

-

Inflammation Induction: After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume or thickness using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.

Conclusion and Future Perspectives

The 1-phenylmethyl-1H-indole-2-methanol scaffold and its derivatives constitute a highly versatile and potent class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential. The structure-activity relationships explored to date reveal that modifications at the N-1, C-2, and C-3 positions of the indole ring are critical for optimizing potency and selectivity.

Future research should focus on:

-

Lead Optimization: Synthesizing new analogs to improve efficacy and reduce off-target toxicity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents to combat drug resistance.

The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address pressing global health challenges.

References

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55–71. [Link]

-

Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3). [Link]

-

Salunke, S. D., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Rev. Roum. Chim., 57(11-12), 941-944. [Link]

-

Goli, M. R., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega. [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]

-

Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]

-

Taha, E. A., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

-

Al-Suhaimi, K. M., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]

-

Semantic Scholar. (n.d.). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Semantic Scholar. [Link]

-

Al-Wabli, R. I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

-

IOSRPHR. (n.d.). Novel Indole Derivatives with Improved Antimicrobial Activity. iosrphr.org. [Link]

-

Ahmed, N., et al. (2015). Investigation of Biological Activities of New Derivatives as Antioxidant Drug: Synthesis and Characterization. Lingaya's Vidyapeeth. [Link]

-

Ali, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]

-

Acar, Ç., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

-

Cianci, C., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

-

Arias, J. L., & Cabezas, N. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

-

Machucho, M., et al. (2025). Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori. MDPI. [Link]

-

ResearchGate. (2025). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. ResearchGate. [Link]

-

Kumar, S., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. [Link]

-

Faleye, A. C., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC. [Link]

-

Berhe, S. G., et al. (2023). Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats. PMC. [Link]

-

Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC. [Link]

-

Mariyammal, R., et al. (2013). Anti-Inflammatory Activity of Methanol Extract of the Whole Plant of Psychotria octosulcata. W. A. Talbot. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Ouachrif, A., et al. (2017). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Frontiers in Pharmacology. [Link]

-

Gatis-Carrazzoni, M. G., et al. (2018). Anti-inflammatory and antinociceptive activities of the leaf methanol extract of Miconia minutiflora (Bonpl.) DC. and characterization of compounds by UPLC-DAD-QTOF-MS/MS. ResearchGate. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots [frontiersin.org]

An In-depth Technical Guide to the Safety and Handling of 1-Phenylmethyl-1H-indole-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Synthesis

The primary surrogates used for this analysis include:

-

Indole (CAS 120-72-9): The parent heterocyclic core.[2]

-

Indole-3-methanol (CAS 700-06-1): An isomer, providing insight into the reactivity of the hydroxymethyl group on the indole ring.[3][4]

-

Benzyl Alcohol (CAS 100-51-6): Representative of the N-phenylmethyl (benzyl) substituent.[5][6]

-

N-Benzyl-N-methylethanolamine (CAS 101-98-4): Provides context for N-benzyl group safety.[7]

This guide synthesizes data from these surrogates to provide a comprehensive and conservative safety profile for handling 1-Phenylmethyl-1H-indole-2-methanol in a research and development setting.

Section 1: Inferred Hazard Profile and GHS Classification

Based on the analysis of surrogate compounds, 1-Phenylmethyl-1H-indole-2-methanol should be handled as a substance with a significant hazard profile. The parent indole ring is known to be harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.[2] The presence of the benzyl and methanol functionalities introduces further potential for skin, eye, and respiratory irritation.[3][5]

It is prudent to assume the following GHS classifications apply.

| Hazard Class | Category | Hazard Statement | Rationale / Surrogate Data Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | (Indole, Benzyl Alcohol)[5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | (Indole)[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | (Indole-3-methanol, Benzyl Alcohol)[4][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | (Indole, Indole-3-methanol, Benzyl Alcohol)[3][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | (Indole)[2] |

| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life | (Indole) |

GHS Pictograms:

Signal Word: Danger

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are paramount to ensuring safe handling. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[4] For weighing, preparing solutions, or any procedure that could generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

Personal Protective Equipment (PPE) Selection Workflow:

The selection of appropriate PPE is a critical, task-dependent process. The following workflow diagram outlines the decision-making process for handling 1-Phenylmethyl-1H-indole-2-methanol.

Caption: PPE selection workflow for handling 1-Phenylmethyl-1H-indole-2-methanol.

Section 3: Protocols for Safe Handling, Storage, and Emergency Response

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, review this guide and any relevant institutional SOPs. Ensure the fume hood is operational and the work area is clear of clutter.

-

Don PPE: Following the workflow in Section 2, don the appropriate PPE. At a minimum, this includes a lab coat, safety glasses, and nitrile gloves.[3][9]

-

Weighing: Conduct all weighing of the solid compound within a fume hood or on a balance with appropriate local exhaust ventilation to prevent inhalation of fine particulates.[2]

-

Solution Preparation: Add the solid to the solvent slowly. If heating is required, do so in a controlled manner with appropriate containment to avoid splashing or aerosol generation.

-

Handling: Avoid all direct contact with the skin and eyes.[8] Do not eat, drink, or smoke in the handling area.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Clean all equipment and the work surface.

-

Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Take off contaminated clothing immediately and wash it before reuse.[3][8]

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Environment: Protect from air and light, as indole derivatives can be sensitive.

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[7][10]

Emergency Response Protocol: Chemical Spill

In the event of a spill, a calm and structured response is critical. The following diagram outlines the decision-making process for spill management.

Caption: Decision workflow for responding to a chemical spill.

First-Aid Measures

-

General Advice: If exposed, seek immediate medical attention and show this safety guide to the attending physician.[5] First responders should protect themselves from exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3][5][10]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call an ophthalmologist immediately.[3][10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Section 4: Toxicological and Physicochemical Profile (Inferred)

While specific toxicological studies on 1-Phenylmethyl-1H-indole-2-methanol are not published, the profile can be inferred from its structural components. Indole derivatives are widely studied for various pharmacological activities, including antioxidant and antiplatelet effects.[11][12][13] However, this bioactivity also underscores the potential for unintended biological effects. The primary toxicological concerns are acute toxicity upon ingestion or skin contact and severe irritation to skin and eyes.[2]

Inferred Physicochemical Properties:

| Property | Inferred Value / Characteristic | Rationale / Surrogate Data Source |

| Physical State | Solid | (Indole, Indole-3-methanol) |

| Melting Point | 51 - 54 °C | (Indole) |

| Boiling Point | > 250 °C | (Indole) |

| Solubility | Likely insoluble in water, soluble in organic solvents. | (General property of indole derivatives)[8] |

| Stability | Stable under recommended storage conditions. Sensitive to light, air, and strong oxidizing agents. | (Indole, Methanol)[10] |

| Hazardous Decomposition | Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx). | (Indole-3-methanol)[3] |

Section 5: Conclusion

1-Phenylmethyl-1H-indole-2-methanol is a compound that demands careful and informed handling. While a specific SDS is not available, a comprehensive safety framework can be established by analyzing its structural analogues. The primary hazards are acute dermal toxicity, oral toxicity, and severe skin and eye irritation. By implementing robust engineering controls, adhering to a stringent PPE protocol, and following established procedures for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. This proactive and evidence-based approach to safety is fundamental to responsible conduct in research and drug development.

References

- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET - Indole.

- Pharmco Products, Inc. (2014, June 2).

- A.G. Layne, Inc. (2015, May 19).

- Thermo Fisher Scientific. (2025, December 22).

- Thermo Fisher Scientific. (2025, December 18).

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-Benzyl-N-methylethanolamine.

- Sigma-Aldrich. (2013, February 12).

- Santa Cruz Biotechnology. 1(-Phenylmethyl)-1H-indole-2-methanol.

- Agilent Technologies, Inc. (2024, August 24).

- Echemi. (n.d.). Indole-3-carbinol SDS, 700-06-1 Safety Data Sheets.

- Thermo Fisher Scientific. (2025, September 7).

- CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,1,2-Trimethyl-1H-benz[e]indole.

- Echemi. (n.d.). 1-BENZYL-1H-INDOLE-4-CARBOXYLIC ACID Safety Data Sheets.

- Olgen, S., & Coban, T. (2002). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. Archiv der Pharmazie, 335(7), 331-338.

- MedChemExpress. (n.d.). Indole-3-carbinol (Indole-3-methanol).

- Sigma-Aldrich. (n.d.). 1-benzyl-1h-indole.

- Sigma-Aldrich. (n.d.). 1H-Indole-2-methanol.

- Asadipour, A., et al. (2021). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Research in Pharmaceutical Sciences, 16(5), 475-489.

- Olgen, S., et al. (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 638-645.

- Kumar, A., et al. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry, 80(7), 3583-3592.

- Wagh, R., & Daga, P. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 235-243.

Sources

- 1. 1(-Phenylmethyl)-1H-indole-2-methanol | CAS 187264-03-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. agilent.com [agilent.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. aglayne.com [aglayne.com]

- 11. Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Unlocking the Therapeutic Potential of 1-Phenylmethyl-1H-indole-2-methanol: A Technical Guide for Preclinical Development

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This technical guide focuses on the untapped therapeutic potential of a specific derivative, 1-Phenylmethyl-1H-indole-2-methanol . While direct pharmacological data on this compound is limited, its structural features—a 1-phenylmethyl (N-benzyl) substituent and a 2-hydroxymethyl group—suggest a rich landscape for drug discovery. This document provides a comprehensive framework for researchers and drug development professionals to explore its potential applications in oncology, virology, and neuroprotection. We will delve into the scientific rationale for these applications, propose detailed experimental protocols for validation, and outline potential mechanisms of action based on evidence from structurally analogous compounds.

Introduction: The Promise of a Privileged Scaffold

The indole scaffold is renowned for its "privileged" status in drug discovery, owing to its ability to interact with a diverse range of biological targets.[5][6] Modifications to the indole ring system, particularly at the N1 and C2 positions, can significantly modulate its pharmacological profile. The subject of this guide, 1-Phenylmethyl-1H-indole-2-methanol (also known as N-benzyl-indole-2-methanol), combines two key pharmacophoric elements:

-

The N-benzyl group: This moiety is frequently incorporated into indole derivatives to enhance their biological activity. Studies on N-benzyl indole-derived hydrazones have demonstrated promising anti-cancer properties, particularly against triple-negative breast cancer.[7] Furthermore, N-benzyl substitution has been explored in the development of anticonvulsant and anti-inflammatory agents.[8][9][10]

-

The Indole-2-methanol core: The hydroxymethyl group at the C2 position offers a versatile handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. Derivatives of indole-2-carboxylic acid and its esters have shown significant broad-spectrum antiviral activity.[11][12][13] Additionally, indole-2-carbohydrazide derivatives have been investigated for their anti-proliferative effects.[14][15]

This unique combination of an N-benzyl group and an indole-2-methanol core in 1-Phenylmethyl-1H-indole-2-methanol provides a strong rationale for investigating its therapeutic potential in several key disease areas. This guide will provide the scientific underpinning and practical methodologies to embark on this exploratory journey.

Potential Therapeutic Application I: Oncology

The structural similarity of 1-Phenylmethyl-1H-indole-2-methanol to known anti-cancer agents makes oncology a primary area of investigation.

Scientific Rationale

Numerous indole derivatives exert their anti-cancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[2] Specifically, N-benzyl indole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.[7][14][15] For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides demonstrated moderate to high cytotoxicities against MCF-7, A549, and HCT cancer cell lines.[14][15] Another study highlighted the potential of N-benzyl indole-derived hydrazones as anti-triple negative breast cancer agents.[7] Furthermore, 1-phenyl-1H-indole derivatives have been identified as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[16]

Proposed Mechanism of Action

Based on the literature for related compounds, 1-Phenylmethyl-1H-indole-2-methanol could potentially exert anti-cancer effects through:

-

Induction of Apoptosis: By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, the compound may shift the cellular balance towards programmed cell death in cancer cells.

-

Cell Cycle Arrest: Interference with microtubule dynamics or kinase signaling pathways could lead to a halt in the cell cycle, preventing cancer cell proliferation.

Experimental Validation Workflow

To assess the anti-proliferative activity of 1-Phenylmethyl-1H-indole-2-methanol, a systematic workflow is proposed.

Caption: Proposed workflow for evaluating the anticancer potential.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methods for assessing the cytotoxicity of novel compounds.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Phenylmethyl-1H-indole-2-methanol against a panel of human cancer cell lines.

Materials:

-

1-Phenylmethyl-1H-indole-2-methanol (synthesis or commercial sourcing, e.g., Santa Cruz Biotechnology[18])

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116, MDA-MB-231) and a normal cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cell lines in their respective growth media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed 5 x 10³ cells per well in 100 µL of growth medium into 96-well plates.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-Phenylmethyl-1H-indole-2-methanol in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Potential Therapeutic Application II: Antiviral Activity

The indole nucleus is a common feature in many antiviral agents. The structural similarity of 1-Phenylmethyl-1H-indole-2-methanol to known antiviral indole derivatives warrants its investigation in this area.

Scientific Rationale

Several studies have highlighted the antiviral potential of indole derivatives. A series of novel indole-2-carboxylate derivatives demonstrated potent broad-spectrum antiviral activity against various viruses, including influenza A and Coxsackie B3 virus.[11][12][13] One compound, in particular, showed an IC50 of 7.53 µmol/L against influenza A.[12][13] Another study reported the antiviral properties of isatindigotindoloides, indole alkaloid glucosides, against the influenza virus. Indole derivatives have also been investigated as inhibitors of the Flavivirus NS2B-NS3 protease, which is essential for viral replication.[19] Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole exhibited a reliable antiviral effect against SARS-CoV-2 in vitro.[20]

Proposed Mechanism of Action

Potential antiviral mechanisms of 1-Phenylmethyl-1H-indole-2-methanol could include:

-

Inhibition of Viral Entry: The compound might interfere with the binding of viral particles to host cell receptors.

-

Inhibition of Viral Replication: It could target key viral enzymes, such as polymerases or proteases, which are essential for the replication of the viral genome and the production of new viral particles.

-

Modulation of Host Factors: The compound may interact with host cell pathways that are hijacked by the virus for its replication.

Experimental Validation Workflow

A standard workflow to screen for antiviral activity is proposed below.

Caption: Workflow for evaluating the antiviral potential.

Detailed Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol is a standard method for evaluating the in vitro antiviral activity of compounds.[12]

Objective: To determine the 50% effective concentration (EC50) of 1-Phenylmethyl-1H-indole-2-methanol against a selected virus (e.g., Influenza A).

Materials:

-

1-Phenylmethyl-1H-indole-2-methanol

-

Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

-

Virus stock (e.g., Influenza A/FM/1/47)

-

Cell culture medium (e.g., MEM) with appropriate supplements

-

Trypsin (for influenza virus propagation)

-

MTT reagent

-

DMSO

-

96-well plates

-

Positive control antiviral drug (e.g., Oseltamivir)

Procedure:

-

Cell Seeding and Compound Addition:

-

Seed MDCK cells into 96-well plates at a density that forms a confluent monolayer within 24 hours.

-

Prepare serial dilutions of 1-Phenylmethyl-1H-indole-2-methanol and the positive control drug in infection medium (serum-free medium containing trypsin).

-

Once the cell monolayer is formed, wash the cells with PBS and add 100 µL of the diluted compounds to the respective wells.

-

-

Virus Infection:

-

Dilute the virus stock in infection medium to a concentration that will cause a significant cytopathic effect in 48-72 hours (e.g., 100 TCID50/well).

-

Add 100 µL of the diluted virus to all wells except the cell control wells.

-

Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

-

-

Incubation and CPE Observation:

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

Visually inspect the cells daily for the appearance of CPE.

-

-

Quantification of Antiviral Activity (MTT Assay):

-

At 48-72 hours post-infection, when CPE is evident in the virus control wells, perform an MTT assay as described in section 2.4.

-

Calculate the percentage of CPE inhibition using the formula:

-

% CPE Inhibition = [(Absorbance of treated wells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100

-

-

-

Data Analysis:

-

Determine the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.

-

Calculate the Selectivity Index (SI) as the ratio of the 50% cytotoxic concentration (CC50, determined from a separate cytotoxicity assay on the host cells) to the EC50. A higher SI value indicates a more promising antiviral agent.

-

Potential Therapeutic Application III: Neuroprotection

The indole scaffold is present in many neuroactive compounds, and its derivatives have shown promise in the context of neurodegenerative diseases.

Scientific Rationale

Indole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.[21][22][23][24] Some indole derivatives have been shown to protect against neurotoxin-induced cell death and reduce oxidative stress and neuroinflammation in models of Parkinson's disease.[23] Furthermore, computational studies have identified indole-2-N-methylpropargylamine as a potential high-affinity inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of several neurodegenerative disorders.[25] Indole derivatives can also modulate the aryl hydrocarbon receptor (AhR), which has been linked to neuroprotective effects.[26]

Proposed Mechanism of Action

1-Phenylmethyl-1H-indole-2-methanol may exert neuroprotective effects through:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglia and astrocytes.

-

MAO-B Inhibition: Regulation of neurotransmitter levels and reduction of oxidative stress associated with MAO-B activity.

-

AhR Modulation: Activation of the AhR pathway, which can have neuroprotective downstream effects.

Experimental Validation Workflow

A workflow to investigate the neuroprotective properties of the compound is outlined below.

Caption: Workflow for evaluating the neuroprotective potential.

Detailed Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells

This protocol is a common method for evaluating the neuroprotective effects of compounds against oxidative stress.[22]

Objective: To assess the ability of 1-Phenylmethyl-1H-indole-2-methanol to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cell death.

Materials:

-

1-Phenylmethyl-1H-indole-2-methanol

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂)

-

MTT reagent

-

DMSO

-

96-well plates

Procedure:

-

Cell Culture and Differentiation (Optional but Recommended):

-

Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

-

For a more neuron-like phenotype, differentiate the cells by treating them with low serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.

-

-

Compound Pre-treatment:

-

Seed the differentiated or undifferentiated SH-SY5Y cells into 96-well plates.

-

After 24 hours, pre-treat the cells with various concentrations of 1-Phenylmethyl-1H-indole-2-methanol for 2-4 hours.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration should be determined empirically to cause approximately 50% cell death (e.g., 100-500 µM).

-

Remove the medium containing the compound and add the H₂O₂ solution to the wells.

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability:

-

Perform an MTT assay as described in section 2.4 to quantify cell viability.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the H₂O₂-treated control.

-

Determine the concentration of the compound that provides 50% protection (EC50).

-

Data Presentation

To facilitate the comparison of results and provide a clear overview of the compound's activity, all quantitative data should be summarized in tables.

Table 1: In Vitro Anti-proliferative Activity of 1-Phenylmethyl-1H-indole-2-methanol

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | |

| A549 | Lung | |

| HCT-116 | Colon | |

| MDA-MB-231 | Breast (TNBC) | |

| HEK293 | Normal Kidney |

Table 2: In Vitro Antiviral Activity of 1-Phenylmethyl-1H-indole-2-methanol against Influenza A

| Parameter | Value |

| CC50 on MDCK cells (µM) | |

| EC50 (µM) | |

| Selectivity Index (SI = CC50/EC50) |

Table 3: In Vitro Neuroprotective Activity of 1-Phenylmethyl-1H-indole-2-methanol

| Assay | Cell Line | EC50 (µM) |

| H₂O₂-induced oxidative stress | SH-SY5Y | |

| MPP+-induced toxicity | SH-SY5Y |

Conclusion and Future Directions

This technical guide provides a comprehensive, evidence-based framework for the preclinical evaluation of 1-Phenylmethyl-1H-indole-2-methanol. The structural features of this compound strongly suggest its potential as a therapeutic agent in oncology, virology, and neurodegenerative diseases. The proposed experimental workflows and detailed protocols offer a clear path for researchers to systematically investigate these possibilities.

Positive results from these initial in vitro studies would warrant further investigation, including:

-

Lead Optimization: Synthesis and screening of analogues to improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, viral infection, and neurodegeneration.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of 1-Phenylmethyl-1H-indole-2-methanol represents a promising avenue for the discovery of novel therapeutics to address significant unmet medical needs.

References

- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Chinese Chemical Letters, 25(8), 1185-1188.

- Al-Ostath, A., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 15(1), 123-135.

- Li, Y., et al. (2023). Indole derivatives ameliorated the methamphetamine-induced depression and anxiety via aryl hydrocarbon receptor along “microbiota-brain” axis.

- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-320.

- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.

- Al-Salem, H. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3792.

- Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965.

- Abdel-Wahab, B. F., et al. (2015). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 65(3), 255-267.

- Chandra, M., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 1-7.

- Perin, N., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 10631.

- Abdel-Wahab, B. F. (2025). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-15.

- Stoll, S., et al. (2000). Indole derivatives as neuroprotectants. Ceska a Slovenska Farmacie, 49(5), 215-221.

- Iacopetta, D., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 1.

- Fang, H., et al. (2017). 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation. Bioorganic & Medicinal Chemistry, 25(20), 5548-5556.

- Kaushik, N. K., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(1), 1.

- El-Sayed, M. A. A., et al. (2019). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety.

- Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

- Chen, S.-J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2694.

- Das, B., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 836-855.

- Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(2), 1-15.

- Wang, Y., et al. (2021). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3.

- Deev, I. A., et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 16(1), 1-12.

- Li, Y., et al. (2025).

- Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1), 1-10.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.

- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1849-1860.

- Arshad, F., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 7(38), 34369-34380.

- Mondal, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. European Journal of Pharmaceutical Sciences, 82, 136-146.

- Sharma, R., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.

- Al-Salem, H. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3792.

- Abdel-Wahab, B. F., et al. (2014). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. International Journal of Molecular Sciences, 15(1), 123-137.

- Ghorab, M. M., et al. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers.

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jbarbiomed.com [jbarbiomed.com]

- 10. tandfonline.com [tandfonline.com]

- 11. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 12. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. synergypublishers.com [synergypublishers.com]

- 18. 1(-Phenylmethyl)-1H-indole-2-methanol | CAS 187264-03-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 20. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 21. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 25. mdpi.com [mdpi.com]

- 26. Indole derivatives ameliorated the methamphetamine-induced depression and anxiety via aryl hydrocarbon receptor along “microbiota-brain” axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Oxidation of 1-Phenylmethyl-1H-indole-2-methanol to Aldehyde

[1]

Audience:1Abstract & Strategic Context

The transformation of 1-Phenylmethyl-1H-indole-2-methanol (N-benzylindole-2-methanol) to its corresponding aldehyde, 1-Phenylmethyl-1H-indole-2-carboxaldehyde , is a pivotal step in the synthesis of indole-based pharmacophores, including anti-tumor agents and FLT3 inhibitors.[1]

The Challenge: Indole-2-methanols are "benzylic-like" but electronically distinct due to the electron-rich indole ring.[1] Harsh oxidation conditions (e.g., unmodified Jones reagent) often lead to:

-

Over-oxidation to the carboxylic acid.

-

Oxidative coupling/polymerization of the indole C3 position.

-

Decomposition via acid-catalyzed pathways.[1]

The Solution: This guide prioritizes Activated Manganese Dioxide (

Reagent Selection Matrix

The following table contrasts common oxidation methods for indole-methanols to justify the selection of

| Method | Reagent | Selectivity | Workup Difficulty | Suitability for Indoles |

| Primary | Activated | High | Low (Filtration) | Excellent (Neutral pH, avoids C3 oxidation) |

| Secondary | Dess-Martin (DMP) | High | Low (Extraction) | Good (Mild, but reagent is moisture sensitive) |

| Alternative | Swern (DMSO/Oxalyl Cl) | Moderate | High (Cryogenic, smell) | Moderate (Risk of side reactions at C3) |

| Avoid | PCC / Jones Reagent | Low | High (Chromium waste) | Poor (Acidic conditions degrade indoles) |

Primary Protocol: Activated Oxidation[2][3][4][5]

Mechanism: Heterogeneous free-radical oxidation.[1] The alcohol adsorbs onto the

Materials & Reagents[1][5][6][7][8][9][10][11][12][13][14]

-

Substrate: 1-Phenylmethyl-1H-indole-2-methanol (1.0 equiv).

-

Oxidant: Activated Manganese(IV) oxide (

) (10.0 – 20.0 equiv).[1]-

Critical Note: "Dead" (unactivated)

is the #1 cause of failure. Use commercial "Activated" grade (e.g., Sigma-Aldrich #217646) or freshly prepare/activate by heating at 110°C for 24h.[1]

-

-

Solvent: Dichloromethane (DCM) or Chloroform (

), Anhydrous.[1] -

Additives: Celite® 545 (for filtration).[1]

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar.

-

Dissolve 1-Phenylmethyl-1H-indole-2-methanol (e.g., 1.0 g, 4.2 mmol) in anhydrous DCM (40 mL, ~0.1 M concentration).

-

Tip: Ensure complete dissolution before adding oxidant.[1]

-

-

Add Activated

(3.65 g, ~10 equiv) in a single portion.-

Note: A large excess is required because the reaction is surface-area dependent.[1]

-

Step 2: Reaction Monitoring

-

Stir the suspension vigorously at Room Temperature (20–25°C) .

-

Monitor by TLC (Hexanes:Ethyl Acetate 3:1) every 2 hours.

-

Diagnostic: The alcohol (lower

) should disappear, replaced by the aldehyde (higher -

Typical Time: 4 to 16 hours.[1]

-

Step 3: Workup

-

Prepare a sintered glass funnel with a 2 cm pad of Celite® 545 .

-

Filter the black reaction slurry through the Celite pad.

-

Rinse the filter cake thoroughly with DCM (3 x 20 mL) to elute trapped product.

-

Visual Check: The filtrate should be clear yellow/orange; the filter cake remains black.

-

-

Concentrate the combined filtrate under reduced pressure (rotary evaporator, 35°C water bath).

Step 4: Purification

-

The crude residue is typically >90% pure.

-

Recrystallization: Dissolve in minimal hot Ethyl Acetate and precipitate with Hexanes.

-

Yield Target: 85–95%.

Self-Validating Analytical Checkpoints[1]

Secondary Protocol: Dess-Martin Periodinane (DMP)[1][6][9]

Use this method if the

Procedure

-

Dissolve: Substrate (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate the ligand exchange mechanism).

-

Add: DMP (1.2 equiv) at 0°C.

-

Stir: Warm to RT and stir for 1–2 hours.

-

Quench: Add saturated aqueous

mixed with -

Extract: Separate organic layer, dry over

, and concentrate.

Visualized Workflows

Diagram 1: Mechanistic Workflow ( vs DMP)

Caption: Comparison of surface-mediated radical oxidation (

Diagram 2: Purification Logic Flow

Caption: Decision tree for the workup and purification of the crude indole aldehyde.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (TLC shows only SM) | "Dead" | Activate |

| Stalled Conversion (50%) | Product inhibition / Surface saturation | Filter through Celite to remove spent oxidant, resuspend filtrate, and add fresh |

| Over-oxidation (Acid formed) | Wet solvent or prolonged reflux | Ensure anhydrous conditions.[1] Stop reaction immediately upon consumption of SM.[1] |

| Low Yield after Filtration | Product trapped in filter cake | Wash Celite pad copiously with warm EtOAc or DCM.[1] |

References

-

Manganese Dioxide Oxidation of Indoles

-

Dess-Martin Periodinane Protocol

-

Synthesis of 1-Benzylindole Derivatives

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 1-Phenylmethyl-1H-indole-2-methanol

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The indole nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The development of efficient and sustainable methods for the synthesis of functionalized indoles is therefore a critical endeavor in medicinal chemistry and drug discovery.[2][3][4] 1-Phenylmethyl-1H-indole-2-methanol, in particular, represents a valuable scaffold for the elaboration of more complex bioactive molecules. Traditional synthetic routes often involve lengthy reaction times and significant solvent usage.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and alignment with the principles of green chemistry.[3][5][6][7] By directly heating the reactants and solvents through dielectric polarization and ionic conduction, microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.[6][8][9][10][11] This application note provides a detailed protocol for the rapid and efficient synthesis of 1-Phenylmethyl-1H-indole-2-methanol via the microwave-assisted reduction of 1-Phenylmethyl-1H-indole-2-carbaldehyde, a process that is significantly accelerated compared to conventional heating methods.[12]

The Rationale for Microwave-Assisted Reduction

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for this purpose.[13] However, under conventional heating, these reductions can still require considerable time. Microwave irradiation has been shown to dramatically accelerate NaBH₄ reductions of carbonyl compounds.[12][14][15] The efficiency of microwave heating stems from its ability to directly couple with polar molecules, such as the solvent and the carbonyl-containing substrate, leading to rapid and localized heating that can overcome activation energy barriers more effectively than conventional methods.[8][11]

Furthermore, microwave-assisted synthesis often allows for solvent-free or solid-supported reactions, which minimizes waste and simplifies product purification, contributing to a more environmentally benign process.[6][7][14][15][16][17] This protocol will utilize a solid-supported approach with silica gel, which can enhance the reaction rate and facilitate an easier workup.[15]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Phenylmethyl-1H-indole-2-carbaldehyde | ≥98% | (Typical) |

| Sodium Borohydride (NaBH₄) | ≥98% | (Typical) |

| Silica Gel (SiO₂, 60-120 mesh) | Laboratory Grade | (Typical) |

| Ethanol (EtOH) | Anhydrous | (Typical) |

| Dichloromethane (DCM) | ACS Grade | (Typical) |

| Deionized Water (H₂O) | - | - |

| Magnesium Sulfate (MgSO₄) | Anhydrous | (Typical) |

| Microwave Synthesizer | - | (e.g., CEM, Anton Paar) |

| 10 mL Microwave Reaction Vessel with Stir Bar | - | - |

| Thin Layer Chromatography (TLC) Plates (Silica Gel) | - | - |

Step-by-Step Synthesis Protocol

-

Preparation of the Reaction Mixture:

-

In a 10 mL microwave reaction vessel, combine 1-Phenylmethyl-1H-indole-2-carbaldehyde (1.0 mmol, 235.3 mg).

-

Add sodium borohydride (1.5 mmol, 56.7 mg).

-

Add silica gel (500 mg) to the vessel.

-

Add 5 mL of ethanol as the reaction solvent. The use of a polar solvent like ethanol is crucial for efficient microwave energy absorption.[11]

-

Place a magnetic stir bar into the vessel.

-

-

Microwave Irradiation:

-

Securely cap the reaction vessel and place it in the cavity of the microwave synthesizer.

-

Set the reaction parameters as follows:

-

Temperature: 80 °C (The reaction temperature is monitored by an IR sensor in the microwave unit).

-

Time: 5 minutes.

-

Power: Dynamic (The instrument will adjust power to maintain the set temperature).

-

Stirring: On.

-

-

Initiate the microwave irradiation sequence. The rapid heating provided by the microwave energy significantly shortens the reaction time from hours to minutes.[4][5]

-

-

Reaction Quenching and Product Extraction:

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Carefully uncap the vessel in a fume hood.

-

Quench the reaction by slowly adding 5 mL of deionized water to decompose any excess NaBH₄.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain pure 1-Phenylmethyl-1H-indole-2-methanol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Workflow Diagram

Caption: Experimental workflow for the microwave-assisted synthesis.

Expected Results and Discussion

This microwave-assisted protocol is anticipated to yield 1-Phenylmethyl-1H-indole-2-methanol in high purity and with a significant reduction in reaction time compared to conventional methods. The use of a solid support like silica gel not only facilitates a smoother reaction but also simplifies the post-reaction workup.[15] The reaction progress can be conveniently monitored by TLC.